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Compound of Interest

Compound Name: MM-401

Cat. No.: B15579438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MM-401 is a potent and specific cyclic peptidomimetic inhibitor of the MLL1-WDR5 protein-

protein interaction, a critical dependency in MLL-rearranged leukemias. This document

provides a comprehensive overview of the chemical structure, mechanism of action, and a

detailed, step-by-step synthesis protocol for MM-401. All quantitative data are presented in

structured tables for clarity, and key biological pathways and synthesis workflows are visualized

using diagrams.

Core Structure and Chemical Properties
MM-401 is a synthetic cyclic peptidomimetic designed to mimic the binding motif of MLL1 to

WDR5. Its structure is characterized by a macrocyclic core that constrains the peptide

backbone into a bioactive conformation, enhancing binding affinity and cell permeability

compared to its linear precursors.
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Property Value Reference

Molecular Formula C₂₉H₄₆N₈O₅ [1]

Molecular Weight 586.73 g/mol [1]

CAS Number 1442106-10-6 [1][2]

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action and Biological Activity
MM-401 functions as a high-affinity inhibitor of the interaction between the Mixed Lineage

Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[2][3] This interaction

is essential for the assembly and enzymatic activity of the MLL1 methyltransferase complex,

which plays a crucial role in regulating gene expression through histone H3 lysine 4 (H3K4)

methylation. In MLL-rearranged leukemias, the MLL1 fusion proteins are dependent on the

wild-type MLL1 complex for their leukemogenic activity. By disrupting the MLL1-WDR5

interaction, MM-401 effectively inhibits the MLL1 complex's activity, leading to downstream

effects such as cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[2]

[3]

Quantitative Biological Data
Parameter Value Target/System Reference

Ki < 1 nM WDR5 [2][3]

IC₅₀ 0.9 nM
WDR5-MLL1

Interaction
[2][3]

IC₅₀ 0.32 µM MLL1 Activity [2]

Cellular Activity
Induces G1/S arrest

and apoptosis
Murine MLL-AF9 cells [3]

Cellular Activity
Induces myeloid

differentiation
MLL leukemia cells [3]
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Signaling Pathway
The following diagram illustrates the targeted signaling pathway of MM-401.

MM-401 inhibits the MLL1 complex by disrupting the MLL1-WDR5 interaction.
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Caption: MM-401 inhibits the MLL1-WDR5 interaction, disrupting the MLL1 complex and

leukemogenesis.

Synthesis of MM-401
The synthesis of MM-401 is a multi-step process that involves solid-phase peptide synthesis

(SPPS) of a linear precursor, followed by on-resin cyclization and subsequent cleavage and

deprotection. The following protocol is based on the synthesis of similar cyclic peptidomimetics

and the likely synthetic route for MM-401, derived from its linear precursor, MM-101.

Experimental Workflow
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Start: Rink Amide Resin

Solid-Phase Peptide Synthesis (SPPS)
- Fmoc deprotection

- Amino acid coupling (HATU/DIPEA)

Resin-Bound Linear Precursor

On-Resin Cyclization
- Deprotection of side chains

- Macrolactamization (DPPA, K₂CO₃)

Resin-Bound Cyclic Peptide

Cleavage and Deprotection
- TFA cocktail

Purification
- Preparative HPLC

Final Product: MM-401

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of MM-401.

Detailed Experimental Protocols
Materials and Reagents:

Rink Amide MBHA resin

Fmoc-protected amino acids

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)
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Piperidine

DMF (N,N-Dimethylformamide)

DCM (Dichloromethane)

DPPA (Diphenylphosphoryl azide)

K₂CO₃ (Potassium carbonate)

TFA (Trifluoroacetic acid)

TIS (Triisopropylsilane)

ddH₂O (double-distilled water)

Protocol:

Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the

Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Pre-activate the first Fmoc-protected amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8

eq) in DMF for 5 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours at room

temperature.

Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the linear

sequence of the MM-401 precursor.

Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino

acids that will form the macrocyclic ring. For example, if using Asp(OAll) and Lys(Alloc), treat
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the resin with Pd(PPh₃)₄ in the presence of a scavenger to remove the Alloc and OAll

protecting groups.

On-Resin Cyclization:

Wash the resin with DMF.

Add a solution of DPPA (5 eq) and K₂CO₃ (10 eq) in DMF to the resin.

Shake the reaction mixture at room temperature for 24 hours.

Wash the resin extensively with DMF and DCM.

Final Deprotection and Cleavage:

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH₂O for 2-3

hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the crude product and decant the ether.

Purification:

Dissolve the crude peptide in a minimal amount of DMSO or acetonitrile/water.

Purify the crude product by preparative reverse-phase HPLC using a C18 column with a

water/acetonitrile gradient containing 0.1% TFA.

Collect the fractions containing the pure product and lyophilize to obtain MM-401 as a

white solid.

Characterization: The final product should be characterized by high-resolution mass

spectrometry (HRMS) and NMR to confirm its identity and purity.

Conclusion
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MM-401 is a valuable research tool and a promising therapeutic lead for the treatment of MLL-

rearranged leukemias. Its potent and specific inhibition of the MLL1-WDR5 interaction provides

a clear mechanism of action. The detailed synthesis protocol outlined in this guide enables the

preparation of MM-401 for further preclinical and clinical investigation. This document serves as

a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and

oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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